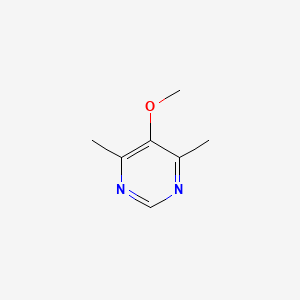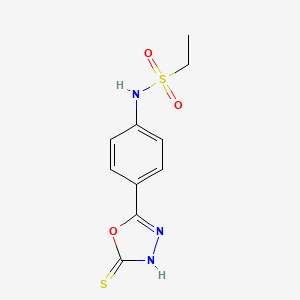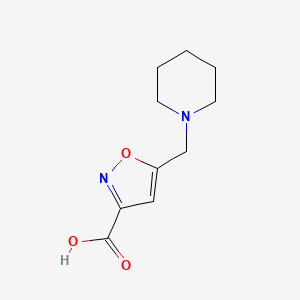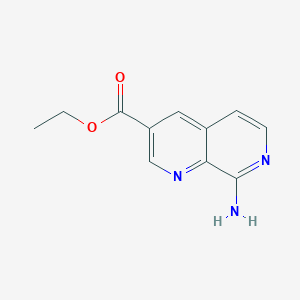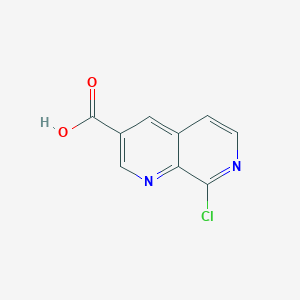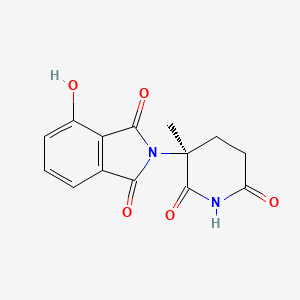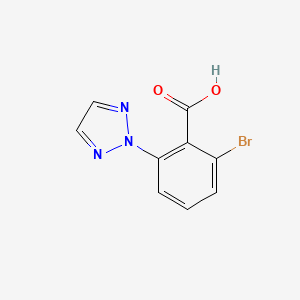
6-Chloro-2-(2,2-difluoroethoxy)-3-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(2,2-difluoroethoxy)-3-nitropyridine is a chemical compound with the molecular formula C7H5ClF2N2O3 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2,2-difluoroethoxy)-3-nitropyridine typically involves the reaction of 6-chloropyridine-3-carbaldehyde with 2,2-difluoroethanol in the presence of a base, followed by nitration. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like sulfuric acid or nitric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-(2,2-difluoroethoxy)-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: 6-Chloro-2-(2,2-difluoroethoxy)-3-aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Chloro-2-(2,2-difluoroethoxy)-3-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-(2,2-difluoroethoxy)-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-2-(2,2-difluoroethoxy)-3-iodopyridine: Similar structure but with an iodine atom instead of a nitro group.
6-Chloro-2-(2,2-difluoroethoxy)-3-pyridinamine: Contains an amino group instead of a nitro group.
Uniqueness
6-Chloro-2-(2,2-difluoroethoxy)-3-nitropyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and difluoroethoxy groups makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C7H5ClF2N2O3 |
|---|---|
Poids moléculaire |
238.57 g/mol |
Nom IUPAC |
6-chloro-2-(2,2-difluoroethoxy)-3-nitropyridine |
InChI |
InChI=1S/C7H5ClF2N2O3/c8-5-2-1-4(12(13)14)7(11-5)15-3-6(9)10/h1-2,6H,3H2 |
Clé InChI |
SBXNAMLPWAJSAY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1[N+](=O)[O-])OCC(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


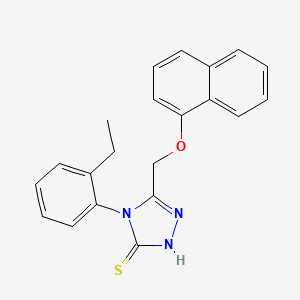
![2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine](/img/structure/B11764596.png)

![3-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline](/img/structure/B11764603.png)
